molecular formula C21H24F3N3S B563239 Trifluoperazine-d3 Dihydrochloride CAS No. 81498-90-0

Trifluoperazine-d3 Dihydrochloride

Cat. No. B563239
CAS RN: 81498-90-0
M. Wt: 410.518
InChI Key: ZEWQUBUPAILYHI-FIBGUPNXSA-N
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Description

Trifluoperazine-d3 Dihydrochloride is a phenothiazine derivative primarily used to treat schizophrenia . It is also used on a short-term basis to treat anxiety in people who have not been helped by other medications . It is considered a conventional antipsychotic and works by decreasing abnormal excitement in the brain .


Molecular Structure Analysis

The molecular formula of this compound is C21H24F3N3S . The exact mass is 479.1177 and the molecular weight is 480.4175 . The structural formula is 10-H -Phenothiazine, 10- [3- (4-methyl-1-piperazinyl)propyl]-2- (trifluoromethyl)-, dihydrochloride .

Mechanism of Action

Trifluoperazine-d3 Dihydrochloride works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Safety and Hazards

Trifluoperazine-d3 Dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed and precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It’s recommended to wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQUBUPAILYHI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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